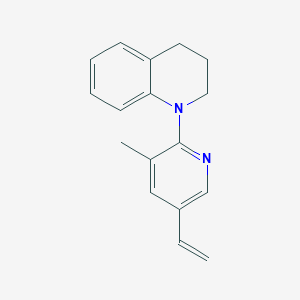![molecular formula C14H22O2Si B11865080 1-{2-[(Triethylsilyl)oxy]phenyl}ethan-1-one CAS No. 60385-50-4](/img/structure/B11865080.png)
1-{2-[(Triethylsilyl)oxy]phenyl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((Triethylsilyl)oxy)phenyl)ethanone is an organosilicon compound characterized by the presence of a triethylsilyl group attached to a phenyl ring, which is further connected to an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-((Triethylsilyl)oxy)phenyl)ethanone can be synthesized through several methods. One common approach involves the silylation of 2-hydroxyacetophenone using triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the silylating agent reacting with the hydroxyl group to form the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(2-((Triethylsilyl)oxy)phenyl)ethanone may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-((Triethylsilyl)oxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic or ketonic derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Phenolic or ketonic derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Applications De Recherche Scientifique
1-(2-((Triethylsilyl)oxy)phenyl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as a precursor or intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Studies: It may be utilized in the study of enzyme-catalyzed reactions or as a probe in biochemical assays.
Medicinal Chemistry: The compound’s derivatives could be explored for potential therapeutic applications, including as inhibitors or activators of specific biological pathways.
Mécanisme D'action
The mechanism of action of 1-(2-((Triethylsilyl)oxy)phenyl)ethanone involves its interaction with various molecular targets. The triethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The phenyl ring and ethanone moiety can participate in various chemical reactions, influencing the compound’s reactivity and interaction with enzymes or receptors.
Comparaison Avec Des Composés Similaires
- 1-(2,4-Bis((trimethylsilyl)oxy)phenyl)ethanone
- 1-(2,6-Bis((trimethylsilyl)oxy)phenyl)ethanone
- 1-Phenyl-1-(trimethylsilyloxy)ethylene
Uniqueness: 1-(2-((Triethylsilyl)oxy)phenyl)ethanone is unique due to the presence of the triethylsilyl group, which imparts distinct chemical properties compared to its trimethylsilyl analogs. The larger size and increased steric hindrance of the triethylsilyl group can influence the compound’s reactivity and selectivity in chemical reactions.
Propriétés
Numéro CAS |
60385-50-4 |
|---|---|
Formule moléculaire |
C14H22O2Si |
Poids moléculaire |
250.41 g/mol |
Nom IUPAC |
1-(2-triethylsilyloxyphenyl)ethanone |
InChI |
InChI=1S/C14H22O2Si/c1-5-17(6-2,7-3)16-14-11-9-8-10-13(14)12(4)15/h8-11H,5-7H2,1-4H3 |
Clé InChI |
SOWIRQPYMVFOKS-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OC1=CC=CC=C1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-ol](/img/structure/B11864998.png)

![2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid](/img/structure/B11865020.png)



![2H-Spiro[benzofuran-3,4'-piperidine] acetate](/img/structure/B11865055.png)




![Tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate](/img/structure/B11865073.png)

![6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11865091.png)
